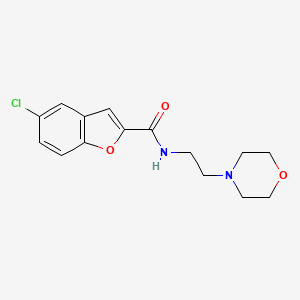

5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated carboxyl chlorides with amines in the presence of a base such as triethylamine. For instance, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide was synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline . This suggests that a similar approach could be used for synthesizing 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide, using the appropriate benzofuran carboxyl chloride and morpholinoethylamine as starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice . These structures often crystallize in the monoclinic system and exhibit various intermolecular interactions such as hydrogen bonds, π-π, and CH-π interactions, which contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to this compound. However, the presence of reactive functional groups such as chloro and carboxamide suggests that these compounds could participate in further chemical transformations, including substitution reactions or coordination with metal ions to form complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like this compound can be inferred from related compounds. For example, the thermal decomposition of metal complexes derived from similar ligands has been studied using TG/TDA, indicating their thermal stability . The electrochemical behavior can be investigated using cyclic voltammetry, which provides insights into the redox properties of the compounds . Additionally, the antioxidant activities of these compounds can be assessed using assays such as DPPH and ABTS .

Mécanisme D'action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s worth noting that benzofuran derivatives have been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This suggests that 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide may interact with its targets in a similar manner.

Biochemical Pathways

Benzofuran derivatives have been found to have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions . This suggests that the compound may affect pathways related to cardiac function.

Pharmacokinetics

It’s worth noting that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability , suggesting that this compound may have similar properties.

Result of Action

Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It’s worth noting that the development of novel benzofuran derivatives is an active area of research, and these factors are likely to be considered in the design and synthesis of these compounds .

Orientations Futures

Benzofuran compounds, including 5-chloro-N-(2-morpholinoethyl)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Propriétés

IUPAC Name |

5-chloro-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c16-12-1-2-13-11(9-12)10-14(21-13)15(19)17-3-4-18-5-7-20-8-6-18/h1-2,9-10H,3-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXMZKVVJSCGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC3=C(O2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)

![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)

![methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate](/img/structure/B3002255.png)